molecular formula C24H23N5O B2362492 N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide CAS No. 923217-17-8

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide

Cat. No.: B2362492
CAS No.: 923217-17-8
M. Wt: 397.482
InChI Key: KHMCCBCDEHVYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with ethylamino and methyl groups, linked to a phenyl ring, which is further connected to a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with 2,4,6-trichloropyrimidine under controlled conditions.

    Substitution Reaction: The ethylamino group is introduced at the 4-position of the pyrimidine ring through a nucleophilic substitution reaction.

    Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring substituted with an amino group at the 4-position.

    Formation of Naphthamide: The final step involves the coupling of the phenyl derivative with 2-naphthoyl chloride to form the naphthamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is often achieved through competitive binding at the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s function. The pathways involved include inflammatory pathways where the compound inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the naphthamide moiety. This unique structure contributes to its distinct binding properties and biological activities, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-3-25-22-14-16(2)26-24(29-22)28-21-12-10-20(11-13-21)27-23(30)19-9-8-17-6-4-5-7-18(17)15-19/h4-15H,3H2,1-2H3,(H,27,30)(H2,25,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMCCBCDEHVYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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